

Application Notes and Protocols for 14:0 DAP in Gene Therapy Research

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Compound of Interest

Compound Name: 14:0 DAP

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Introduction to 14:0 DAP

1,2-dimyristoyl-3-dimethylammonium-propane, commonly referred to as **14:0 DAP**, is a cationic lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs) for gene therapy applications.[1][2][3][4] Its structure, featuring two 14-carbon myristoyl fatty acid chains, facilitates the encapsulation of genetic material, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[5][6][7] The positively charged dimethylammonium headgroup of **14:0 DAP** interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, enabling the formation of stable lipoplexes.[6][7] These lipoplexes, or LNPs, protect the genetic payload from degradation and facilitate its delivery across the cell membrane.[5] **14:0 DAP** is also described as a pH-sensitive transfection reagent, suggesting that its charge may be modulated by the acidic environment of endosomes, a key characteristic for effective intracellular release of the genetic cargo.[1][8]

Applications in Gene Therapy

Cationic lipids like **14:0 DAP** are integral to non-viral gene delivery systems, which are being extensively researched for a variety of therapeutic areas.[5] These systems offer a potentially safer alternative to viral vectors. The primary applications of **14:0 DAP**-containing LNPs in gene therapy research include:

- **Gene Delivery:** Delivering therapeutic genes to target cells to treat genetic disorders.[6][7]

- mRNA Vaccines: Encapsulating mRNA to develop vaccines that elicit an immune response. [\[6\]](#)[\[7\]](#)
- RNA Interference (RNAi): Delivering siRNA or miRNA to silence specific genes involved in disease pathways. [\[6\]](#)[\[7\]](#)
- Plasmid DNA Delivery: Facilitating the delivery of plasmid DNA for applications in protein production or genetic modification. [\[5\]](#)[\[6\]](#)[\[7\]](#)

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for **14:0 DAP** is not extensively available in peer-reviewed literature, the following tables provide a representative summary of the types of data that are critical for the characterization and evaluation of cationic lipid-based LNPs. The data presented for DOTAP, a structurally similar cationic lipid, can serve as a benchmark for optimization studies with **14:0 DAP**.

Table 1: Physicochemical Characterization of Cationic Lipid Nanoparticles

Parameter	Typical Value	Method of Analysis	Significance
Particle Size (Diameter)	100 - 300 nm	Dynamic Light Scattering (DLS)	Influences cellular uptake, biodistribution, and clearance.
Polydispersity Index (PDI)	< 0.3	Dynamic Light Scattering (DLS)	Indicates the homogeneity of the nanoparticle population.
Zeta Potential	+20 to +40 mV	Electrophoretic Light Scattering (ELS)	Reflects surface charge; crucial for interaction with cell membranes and stability.
Encapsulation Efficiency	> 90%	RiboGreen Assay or similar	Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs.

Table 2: In Vitro Transfection Efficiency of DOTAP:DOPE Lipoplexes (as a proxy for **14:0 DAP** formulations)

Cell Line	Nucleic Acid	Transfection Efficiency (%)	Cytotoxicity (Cell Viability %)
HEK-293	pDNA	~10-20%	> 80%
HeLa	pDNA	~5-15%	> 80%
CaCo-2	pDNA	~10%	> 80%
HEK-293	mRNA	~50-60%	> 80%
HeLa	mRNA	~40-50%	> 80%
CaCo-2	mRNA	~60%	> 80%

Data is approximated from studies using DOTAP:DOPE formulations and should be considered as a general reference. Actual values for **14:0 DAP** will require experimental determination.

Experimental Protocols

The following are generalized protocols for the formulation and application of **14:0 DAP**-based lipid nanoparticles. These protocols are based on common methods for similar cationic lipids and should be optimized for specific applications.

Protocol 1: Lipid Nanoparticle Formulation via Thin-Film Hydration

This method is a widely used technique for preparing liposomes.

Materials:

- **14:0 DAP**
- Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
- Cholesterol
- PEGylated lipid (e.g., DSPE-PEG2000) (Optional, for increased stability and circulation time)
- Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., sterile PBS or citrate buffer at a specific pH)
- Nucleic acid (pDNA, mRNA, or siRNA) in an appropriate buffer

Procedure:

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve **14:0 DAP**, helper lipid, and cholesterol (and PEGylated lipid, if used) in chloroform or a chloroform:methanol mixture. A common starting molar ratio is 1:1 to 1:2 for cationic lipid to helper lipid.

- Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
- Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film by adding the aqueous hydration buffer containing the nucleic acid. The temperature of the buffer should be above the phase transition temperature of the lipids.
 - Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
- Sizing (Optional but Recommended):
 - To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Lipid Nanoparticle Formulation via Microfluidic Mixing

This advanced technique allows for the rapid and reproducible production of uniform LNPs.

Materials:

- Lipid solution: **14:0 DAP**, helper lipid, cholesterol, and optional PEGylated lipid dissolved in ethanol.
- Aqueous solution: Nucleic acid dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic mixing device (e.g., a staggered herringbone micromixer).

Procedure:

- Prepare the lipid-ethanol solution and the nucleic acid-aqueous solution separately.

- Load the two solutions into separate syringes and place them on a syringe pump connected to the microfluidic device.
- Set the desired flow rates for both solutions. A common flow rate ratio of aqueous to organic phase is 3:1.
- Initiate the pumping of the solutions through the microfluidic chip. The rapid mixing within the microchannels induces the self-assembly of the lipids and nucleic acids into LNPs.
- Collect the resulting LNP suspension from the outlet of the device.
- The collected suspension will contain ethanol, which should be removed, and the buffer exchanged to a physiological pH (e.g., PBS, pH 7.4) using methods like dialysis or tangential flow filtration.

Protocol 3: In Vitro Transfection of Cultured Cells

Materials:

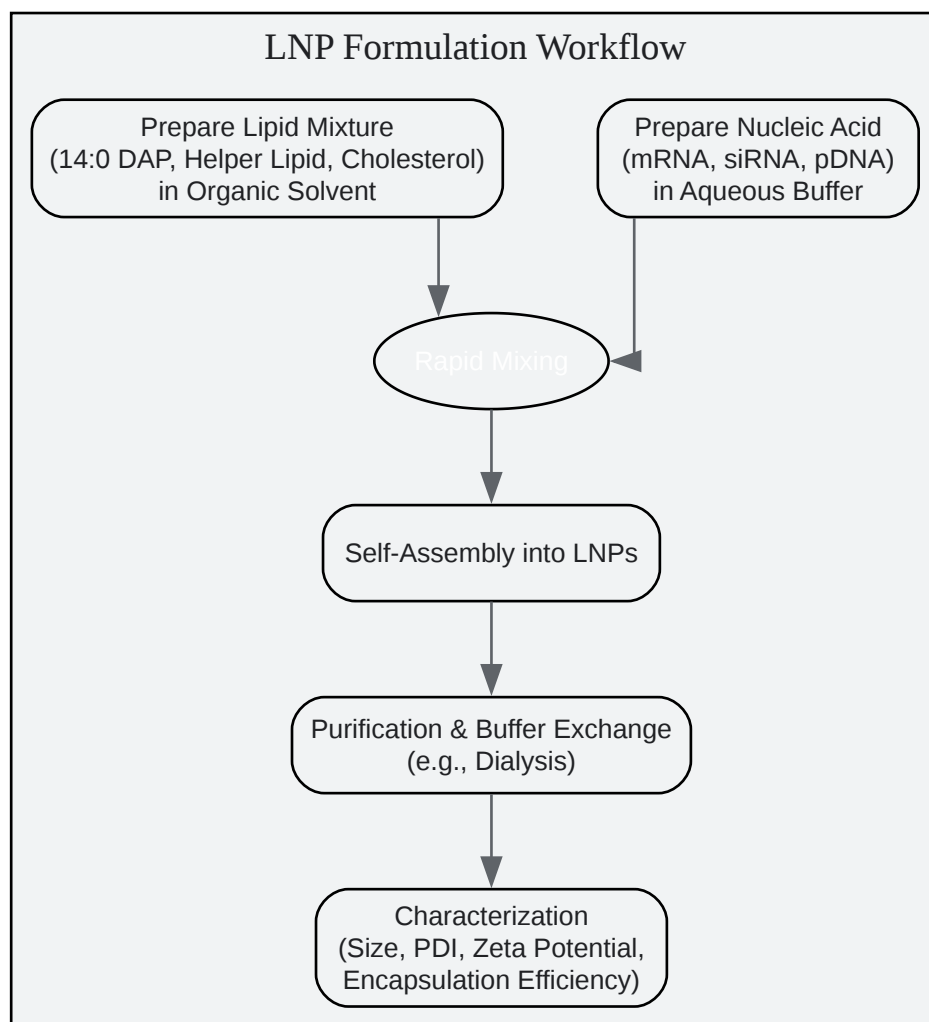
- **14:0 DAP**-LNP suspension encapsulating the desired nucleic acid.
- Cultured cells in a multi-well plate.
- Complete cell culture medium.
- Reporter gene assay system (e.g., luciferase assay for reporter pDNA/mRNA, or qPCR for gene knockdown by siRNA).
- Cell viability assay kit (e.g., MTT or PrestoBlue).

Procedure:

- **Cell Seeding:** Seed the target cells in a multi-well plate and culture them to the desired confluency (typically 70-90%).
- **Lipoplex Formation** (if not pre-formulated): If starting with separate lipid and nucleic acid solutions, dilute each in serum-free medium and then combine to allow for lipoplex formation (typically 15-30 minutes at room temperature).

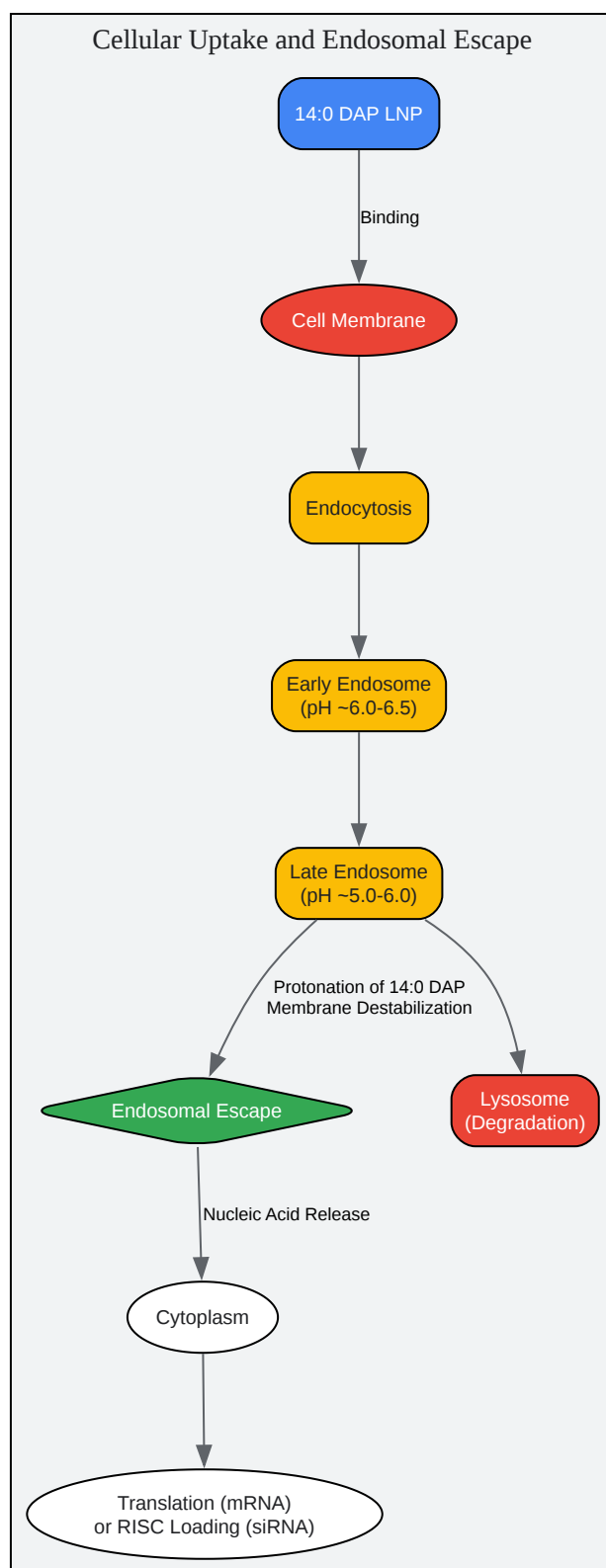
- Transfection:
 - Remove the culture medium from the cells.
 - Add the **14:0 DAP**-LNP suspension (or freshly formed lipoplexes) diluted in serum-free or complete medium to the cells. The optimal concentration of LNPs should be determined experimentally.
 - Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).
- Post-Transfection:
 - After the incubation period, replace the transfection medium with fresh, complete culture medium.
 - Incubate the cells for an additional 24-72 hours to allow for gene expression or silencing.
- Analysis:
 - Assess transfection efficiency using the appropriate reporter gene assay.
 - Evaluate cytotoxicity using a cell viability assay.

Mandatory Visualizations



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Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.



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Caption: Cellular Uptake and Endosomal Escape Pathway of LNPs.

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References

- 1. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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